molecular formula C18H22N4O4S B6480003 5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941267-41-0

5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6480003
CAS No.: 941267-41-0
M. Wt: 390.5 g/mol
InChI Key: PZHCNJANHJPEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a butylamino group, a morpholine-4-sulfonyl phenyl group, and an oxazole ring with a carbonitrile group. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

  • Introduction of the Butylamino Group: : The butylamino group can be introduced via nucleophilic substitution. This step might involve reacting a butylamine with a suitable leaving group on the oxazole ring, such as a halide.

  • Attachment of the Morpholine-4-sulfonyl Phenyl Group: : This step can be achieved through a sulfonylation reaction, where morpholine-4-sulfonyl chloride reacts with a phenyl group attached to the oxazole ring. The reaction conditions typically include a base like triethylamine and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The phenyl ring and the oxazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows it to serve as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. It can be used in assays to investigate the binding affinity and specificity of enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors involved in diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism by which 5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act as an inhibitor, modulator, or activator, depending on the specific pathway involved. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.

    5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-imidazole-4-carbonitrile: Contains an imidazole ring instead of an oxazole ring.

    5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-pyrazole-4-carbonitrile: Features a pyrazole ring in place of the oxazole ring.

Uniqueness

The uniqueness of 5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile lies in its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(butylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-2-3-8-20-18-16(13-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-9-11-25-12-10-22/h4-7,20H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHCNJANHJPEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.